molecular formula C23H27N3O2 B061917 3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide CAS No. 185259-85-2

3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide

Cat. No. B061917
M. Wt: 377.5 g/mol
InChI Key: LBVZWEWTNUDWNS-YRNVUSSQSA-N
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Description

Synthesis Analysis

The synthesis of related acrylamide compounds involves various methods, including the reaction of methyl acrylate and dimethylamine with methanol as solvent and sodium methoxide as catalyst, achieving a product with high purity (J. Xin, 2007). Microwave-assisted synthesis has been utilized for the rapid preparation of acrylamide monomers, offering an efficient pathway to produce compounds with specific functionalities (Sarah Schmitz & H. Ritter, 2007).

Molecular Structure Analysis

Molecular structure analysis of acrylamide derivatives reveals insights into their reactivity and physical properties. Quantum chemical calculations, including DFT methods, have been employed to study the structural, vibrational, and electronic properties of synthesized monomers, helping to understand their chemical behavior and activity (E. Barım & F. Akman, 2019).

Chemical Reactions and Properties

Acrylamide compounds can participate in various chemical reactions, including polymerization and interaction with nucleophiles, leading to a wide range of derivatives with potential applications. The reactivity of these compounds is significantly influenced by their molecular structure, as demonstrated by the synthesis of diverse heterocycles and polymers (S. Bondock et al., 2011).

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as solubility, thermal stability, and phase behavior, are crucial for their application in different domains. Studies have shown that acrylamide copolymers exhibit tunable thermoresponsive properties, which can be adjusted by varying the composition and molecular weight of the polymers (Nicholas A. A. Rossi et al., 2008; Giles B H Chua et al., 2012).

Chemical Properties Analysis

The chemical properties of acrylamide derivatives, such as reactivity towards nucleophiles, polymerization behavior, and interaction with metal ions, are key factors determining their potential applications. Research has focused on expanding the scope of reactions and understanding the mechanisms underlying their chemical behavior (Dorothée Duvelleroy et al., 2005).

Scientific Research Applications

  • 5-HT1D Receptor Agonist Properties : This compound and similar derivatives have been synthesized and tested for their affinity and efficacy on serotonin receptors, particularly 5-HT1D receptors. They displayed varying degrees of agonist activity with preferences for 5-HT1D alpha vs 5-HT1D beta receptors. These compounds also showed affinity for the 5-HT1A receptor, and one of the derivatives demonstrated significant serotonin receptor agonist activity in vivo in animal models (Barf et al., 1996).

  • Potential in Modulating Locomotor Activity : In a study on guinea pigs, GR46611, a derivative of the compound, was shown to potentiate 5-HT1A receptor-mediated locomotor activity. It was observed that while GR46611 alone did not stimulate locomotor activity, it enhanced the locomotor response induced by 5-HT1A receptor stimulation (O’Neill & Sanger, 1999).

  • Broad Spectrum Cytotoxic Agents : The compound was part of a study focusing on the development of 2-phenylacrylamides as broad-spectrum cytotoxic agents for cancer treatment. These derivatives showed promising results in inhibiting the growth of various cancer cell lines, indicating potential as anticancer agents (Tarleton et al., 2013).

  • Antioxidant Activity : Certain derivatives of this compound demonstrated high inhibitory activity with respect to the superoxide-generating ability of mitochondria in both liver and transformed tissue of tumor-bearing rats, indicating potential antioxidant properties (Kushnir et al., 2015).

  • Inhibition of Bladder Activity : Studies on animals with chronic spinal cord injury showed that derivatives of this compound, like GR-46611, could inhibit bladder activity. This suggests potential therapeutic applications in conditions where bladder hyperactivity is a concern, such as in patients with spinal cord injury (Gu et al., 2004).

properties

IUPAC Name

(E)-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-26(2)13-12-19-16-24-22-10-6-17(14-21(19)22)7-11-23(27)25-15-18-4-8-20(28-3)9-5-18/h4-11,14,16,24H,12-13,15H2,1-3H3,(H,25,27)/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVZWEWTNUDWNS-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)/C=C/C(=O)NCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide

CAS RN

185259-85-2
Record name GR 46611
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185259852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GR 46611
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide
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3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide
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3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide
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3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide

Citations

For This Compound
24
Citations
B Gu, KB Thor, JP Reiter, PC Dolber - The Journal of urology, 2007 - auajournals.org
Purpose : The serotonin 5-hydroxytryptamine 1A/7 receptor agonist (R)-8-OH-DPAT (8-hydroxy-2-(di-n-propylamino)tetralin) (Sigma®) and the 5-hydroxytryptamine 1A/1B/1D agonist …
Number of citations: 20 www.auajournals.org
LA Ticona, FA Rico, JS Sánchez-Corral… - Planta Medica …, 2022 - thieme-connect.com
Buddleja coriacea Remy is one of the plant species used by the Bolivian population for the treatment of urinary infections. This study aimed to identify the extract, fractions, and …
Number of citations: 4 www.thieme-connect.com
B Gu, KJ Olejar, JP Reiter, KB Thor, PC Dolber - Journal of Pharmacology …, 2004 - ASPET
The serotonin (5-hydroxytryptamine 1A ) 5-HT 1A receptor agonist 8-OH-DPAT [(R)- (+)-8-hydroxy-2-(di-n-propylamino)tetralin] inhibits bladder activity under nociceptive but not …
Number of citations: 31 jpet.aspetjournals.org
A Gobert, JM Rivet, V Audinot, A Newman-Tancredi… - Neuroscience, 1998 - Elsevier
In the present study, a novel and exceptionally sensitive method of high-performance liquid chromatography coupled to coulometric detection, together with concentric dialysis probes, …
Number of citations: 262 www.sciencedirect.com
L CISTARELLI, MJ MILLAN - Neuroscience, 1998 - academia.edu
In the present study, a novel and exceptionally sensitive method of high-performance liquid chromatography coupled to coulometric detection, together with concentric dialysis probes, …
Number of citations: 0 www.academia.edu
Y Odagaki, R Toyoshima - Naunyn-Schmiedeberg's archives of …, 2006 - Springer
Receptor-mediated guanine nucleotide-binding regulatory protein (G protein) activation or functional coupling between receptors and G proteins has been investigated by means of …
Number of citations: 9 link.springer.com
MS Beer, MA Heald, G McAllister, JA Stanton - European journal of …, 1998 - Elsevier
In this study, the binding of [ 3 H ]5-HT to the cloned dog 5-hydroxytryptamine 1B (dog 5-HT 1B ) receptor, stably expressed in Chinese hamster ovary cells (ATCC CCL 61) (CHO-K1), …
Number of citations: 26 www.sciencedirect.com
V Granados-Soto, CF Argüelles, HI Rocha-Gonzalez… - Neuroscience, 2010 - Elsevier
This study assessed the possible antinociceptive role of peripheral 5-HT 1 receptor subtypes in the rat formalin test. Rats were injected into the dorsum of the hind paw with 50 μl of …
Number of citations: 69 www.sciencedirect.com
Y Odagaki, R Toyoshima - European journal of pharmacology, 2005 - Elsevier
To date, 5-hydroxytryptamine 1A (5-HT 1A ) receptor-mediated functional assays (adenylyl cyclase inhibition, high-affinity GTPase activity and [ 35 S]guanosine-5′-O-(γ-thio)-…
Number of citations: 20 www.sciencedirect.com
KJ Simansky, KD Dave, BR Inemer, DM Nicklous… - Physiology & …, 2004 - Elsevier
Serotonergic 5-HT 2C and 5-HT 1B receptors mediate inhibitory controls of eating. Questions have arisen about potential behavioral and neurological toxicity of drugs that stimulate the …
Number of citations: 28 www.sciencedirect.com

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